N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic conditions to yield the pyrazole ring.
The next step involves the introduction of the dimethoxybenzamide moiety. This can be achieved through a coupling reaction between the pyrazole derivative and 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide: Similar structure but with only one methoxy group, potentially affecting its reactivity and applications.
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H18FN3O3/c1-12-9-18(23(22-12)15-6-4-5-14(20)11-15)21-19(24)13-7-8-16(25-2)17(10-13)26-3/h4-11H,1-3H3,(H,21,24) |
InChI Key |
DEWUKLMBHWUTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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